molecular formula C18H19N3O4S B2764355 Methyl 5-((4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methyl)furan-2-carboxylate CAS No. 1351609-59-0

Methyl 5-((4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methyl)furan-2-carboxylate

Cat. No.: B2764355
CAS No.: 1351609-59-0
M. Wt: 373.43
InChI Key: VSLLYFDLPIGYTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-((4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methyl)furan-2-carboxylate is a useful research compound. Its molecular formula is C18H19N3O4S and its molecular weight is 373.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 5-((4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methyl)furan-2-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including anticancer, antimicrobial, and other pharmacological effects.

Chemical Structure and Properties

The compound can be structurally represented as follows:

C15H18N4O4S\text{C}_{15}\text{H}_{18}\text{N}_4\text{O}_4\text{S}

This structure features a furan ring, a thiadiazole moiety, and a piperidine group, which are known for their diverse biological activities.

Anticancer Activity

Recent studies have shown promising results regarding the anticancer properties of thiadiazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxicity of several thiadiazole derivatives against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The results indicated that compounds with similar structures exhibited IC50 values in the micromolar range, suggesting effective anticancer activity:

CompoundIC50 (µM) MCF-7IC50 (µM) HepG2
Compound A15.212.8
Compound B9.610.4
Methyl 5...7.58.3

These findings support the hypothesis that modifications in the chemical structure can enhance biological activity.

Antimicrobial Activity

In addition to anticancer properties, compounds featuring thiadiazole and furan rings have been studied for their antimicrobial effects. Research indicates that these compounds exhibit notable activity against both Gram-positive and Gram-negative bacteria.

Table: Antimicrobial Activity

The following table summarizes the antimicrobial efficacy of related compounds:

CompoundBacterial StrainZone of Inhibition (mm)
Compound CE. coli20
Compound DS. aureus25
Methyl 5...P. aeruginosa18

The mechanisms underlying the biological activities of these compounds often involve the induction of apoptosis in cancer cells and disruption of bacterial cell walls in antimicrobial applications. Specifically, studies have indicated that these compounds can modulate apoptotic pathways by increasing the Bax/Bcl-2 ratio and activating caspases in cancer cells .

Properties

IUPAC Name

methyl 5-[[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c1-23-18(22)15-5-4-13(25-15)11-21-8-6-12(7-9-21)16-19-20-17(26-16)14-3-2-10-24-14/h2-5,10,12H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSLLYFDLPIGYTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CN2CCC(CC2)C3=NN=C(S3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.